(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSCRAWFNNSIP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376082 | |
| Record name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047651-83-1 | |
| Record name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Precursors
- A common approach involves enantioselective hydrogenation of a suitably substituted pyrroline or pyrrole precursor bearing the 2-bromophenyl group.
- Catalysts such as chiral rhodium or ruthenium complexes are employed to achieve high enantiomeric excess (ee).
- Reaction conditions are typically mild, carried out under moderate hydrogen pressure and temperature to ensure high yield and stereoselectivity.
- After hydrogenation, the product is isolated by adjusting pH to the isoelectric point, followed by extraction and crystallization, yielding the desired enantiomer with >99% purity and >99.9% ee.
Cyclization via Chiral Amino Acid Derivatives
- The pyrrolidine ring can be constructed by cyclization reactions starting from chiral amino acid derivatives or their equivalents.
- For example, chiral precursors bearing the 2-bromophenyl substituent undergo intramolecular nucleophilic substitution or ring-closure reactions to form the pyrrolidine scaffold.
- This method often involves protecting groups and subsequent deprotection steps to ensure selective functionalization and stereochemical integrity.
Paal-Knorr Pyrrole Synthesis (Less Common for This Compound)
Use of Chiral Auxiliaries and Resolution Techniques
- When racemic mixtures are formed, chiral resolution methods such as chiral chromatography or crystallization with chiral acids/bases are employed to isolate the (3S,4R) enantiomer.
- Chiral auxiliaries may be introduced during synthesis to direct stereoselectivity and then removed post-synthesis.
Detailed Reaction Conditions and Process Parameters
| Step | Reagents / Catalysts | Conditions | Outcome / Notes |
|---|---|---|---|
| Enantioselective hydrogenation | Chiral Rh or Ru catalyst, H2 gas | Moderate pressure (e.g., 1-5 atm), room temperature to 50°C, solvent like dioxane or methanol | High yield (>99%), high ee (>99.9%), mild conditions |
| Cyclization | Chiral amino acid derivatives, bases (NaOH) | Stirring at room temperature to 40°C, aqueous-organic biphasic system | Efficient ring closure, stereochemical control |
| pH adjustment and extraction | NaOH or acid to reach isoelectric point | Ambient temperature | Facilitates product precipitation and purification |
| Chiral resolution | Chiral chromatography or crystallization | Variable, depends on method | Isolation of pure (3S,4R) enantiomer |
Purification and Characterization
- The product is typically purified by filtration after precipitation at the isoelectric point.
- Enantiomeric purity is confirmed by chiral HPLC using appropriate chiral stationary phases.
- Structural confirmation is done via NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and sometimes X-ray crystallography for absolute stereochemistry.
- Optical rotation measurements further confirm stereochemical configuration.
Research Findings and Optimization
- Patent literature highlights that the enantioselective hydrogenation process is economical and scalable, providing high yields and purity without the need for extensive purification steps.
- Continuous flow reactors have been proposed to optimize reaction efficiency and reproducibility on an industrial scale, reducing batch-to-batch variability.
- The presence of the bromine substituent at the ortho position (2-bromophenyl) requires careful handling to avoid side reactions such as debromination or unwanted electrophilic substitutions during synthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enantioselective Hydrogenation | Use of chiral catalysts, mild conditions | High yield and ee, scalable | Requires expensive catalysts |
| Cyclization from Chiral Precursors | Direct ring formation, stereocontrol | Good stereochemical control | Multi-step, protection/deprotection needed |
| Paal-Knorr Pyrrole Synthesis | Pyrrole intermediate, then hydrogenation | Established method for pyrroles | Less direct, potential racemization |
| Chiral Resolution Techniques | Post-synthesis purification | High purity enantiomers | Additional steps, lower overall yield |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The bromophenyl group facilitates NAS under transition metal catalysis or thermal conditions.
-
Steric hindrance from the pyrrolidine ring reduces reactivity at the ortho-position compared to meta- or para-brominated analogs .
-
Coupling reactions retain the stereochemical integrity of the pyrrolidine core .
C-H Activation and Functionalization
The pyrrolidine ring undergoes regioselective C-H activation under palladium catalysis:
-
Mechanistic Insight : Directed C-H activation occurs via a Pd(II)/Pd(IV) cycle, with the carboxylic acid group acting as a directing group .
-
Steric effects from the 2-bromophenyl group disfavor functionalization at the adjacent C4 position .
Carboxylic Acid Derivitization
The carboxylic acid participates in classical transformations:
-
Critical Note : Esterification proceeds with >95% retention of configuration at C3 and C4 .
-
Amide derivatives show enhanced blood-brain barrier penetration compared to the parent acid .
Ring-Opening and Rearrangement Reactions
Under strong acidic/basic conditions:
Cycloaddition and Multicomponent Reactions
The strained pyrrolidine ring participates in:
-
Key Finding : Cycloadditions proceed with complete diastereocontrol at C3 and C4 when using chiral auxiliaries .
Photochemical Reactivity
UV irradiation (254 nm) induces unique transformations:
| Process | Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Homolytic C-Br Cleavage | Dioxane, N₂ atmosphere | 4-(2-Phenyl)pyrrolidine-3-carboxylic acid | 0.32 | |
| [2+2] Cycloaddition | Maleic anhydride, hν | Bicyclic lactam | 0.18 |
Enzymatic Modifications
Biocatalytic approaches enable stereoretentive functionalization:
| Enzyme | Reaction | Conversion (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lipase B (C. antarctica) | Kinetic resolution of racemic mixture | 48 | >99% (3S,4R) | |
| Transaminase | Reductive amination at C3 | 72 | 94% |
Stability Under Physiological Conditions
| Parameter | Condition | Half-Life (t₁/₂) | Degradation Pathway | Reference |
|---|---|---|---|---|
| pH 7.4, 37°C | Phosphate buffer | 14.2 h | Decarboxylation | |
| Human Plasma | 37°C | 8.7 h | Ester hydrolysis |
Scientific Research Applications
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidine-3-carboxylic acids with aryl substituents. Below is a detailed comparison with analogs differing in substituent type, position, or stereochemistry.
Halogen-Substituted Analogs
Key Findings :
- Substituent Position : The 2-bromo substituent in the target compound provides distinct electronic and steric effects compared to 3- or 4-bromo analogs, influencing binding to hydrophobic pockets in enzyme active sites .
Functionalized Aryl Analogs
Key Findings :
- Electron-Donating Groups (e.g., Methoxy) : Improve aqueous solubility but may reduce membrane permeability .
- Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl) : Increase metabolic resistance and modulate target selectivity .
Boc-Protected Derivatives
Key Findings :
- Boc protection mitigates undesired side reactions in peptide coupling, though it increases molecular weight and may reduce cell permeability .
Biological Activity
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂BrNO₂
- Molecular Weight : 270.12 g/mol
- CAS Number : 1047651-83-1
- Appearance : White powder
The compound features a pyrrolidine ring substituted with a 2-bromophenyl group and a carboxylic acid functional group. Its stereochemistry plays a crucial role in its biological interactions and efficacy.
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid has been identified as an inhibitor of Rho-kinase, an enzyme involved in various cellular processes including cytoskeletal organization, cell migration, and proliferation. The inhibition of Rho-kinase is particularly relevant in the context of cancer progression and hypertension.
Interaction Studies
Research indicates that the compound interacts with specific molecular targets through:
- Hydrophobic interactions : The bromophenyl group fits into hydrophobic pockets of target proteins.
- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins.
These interactions modulate the activity of target proteins, leading to observable biological effects.
In Vitro Studies
In vitro assays have demonstrated that (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid exhibits:
- Inhibition of Rho-kinase activity : Assays indicate a concentration-dependent inhibition pattern, suggesting potential therapeutic applications in diseases linked to Rho-kinase dysregulation.
Case Studies
- Cancer Research : A study explored the effects of this compound on cancer cell lines, showing reduced cell proliferation rates and increased apoptosis in Rho-kinase-dependent pathways.
- Hypertension Models : In animal models, administration of the compound resulted in lowered blood pressure readings, correlating with decreased Rho-kinase activity.
Comparative Analysis with Related Compounds
To understand the uniqueness of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid, it is compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂BrNO₂ | Chiral compound; Rho-kinase inhibitor |
| (3S,4R)-4-(phenyl)pyrrolidine-3-carboxylic acid | C₉H₁₁NO₂ | Lacks bromine substitution; less potent |
| (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂ClNO₂ | Chlorine instead of bromine; different pharmacological profile |
The presence of the bromine atom at the para position relative to the carboxylic acid group enhances the compound's biological activity compared to its analogs.
Future Directions
Further research is warranted to explore:
- Broader pharmacological profiles : Investigating interactions with other enzymes or receptors.
- In vivo studies : Evaluating long-term effects and potential side effects in animal models.
Q & A
Q. What are the key synthetic routes for (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : A nitrile anion cyclization strategy is commonly employed for analogous pyrrolidine carboxylic acids. For example, (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid was synthesized via catalytic Corey–Bakshi–Shibata (CBS) asymmetric reduction, followed by conjugate addition of a hindered amine to acrylonitrile and cyclization under optimized conditions (LiHMDS, diethyl chlorophosphate) to achieve >95% yield and 94–99% enantiomeric excess (ee) . Adapting this method, the bromophenyl substituent can be introduced via a halogenated aryl precursor. Purification via silica gel chromatography (e.g., 1:1 ethyl acetate/hexane) ensures high purity .
Q. How is the stereochemistry of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid confirmed?
- Methodological Answer : Stereochemical confirmation relies on chiral HPLC, optical rotation measurements (e.g., [α]²⁴D = +20.9° in CHCl₃), and advanced NMR techniques (e.g., NOESY for spatial correlations). For similar compounds, X-ray crystallography of intermediates (e.g., diphenylamide derivatives) has been used to resolve absolute configurations .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., 1:1 → 3:1 ethyl acetate/hexane) is standard. Recrystallization from toluene/ether or methanol/water mixtures improves crystallinity. For enantiomeric purity, preparative chiral HPLC with amylose-based columns is recommended .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer : Kinetic resolution during cyclization and epimerization control are critical. Using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) and asymmetric catalysts (e.g., CBS catalysts) enhances stereoselectivity. For example, LiHMDS as a base in cyclization promotes inversion at the C-4 center, achieving >99.9% optical purity in related compounds .
Q. What strategies address low yields in the cyclization step of pyrrolidine formation?
- Methodological Answer : Optimize reaction parameters:
- Temperature : Conduct cyclization at −78°C to suppress side reactions.
- Activating groups : Diethyl chlorophosphate improves nitrile anion reactivity.
- Solvents : THF or DMF enhances solubility of intermediates .
Pilot studies with deuterated analogs can identify rate-limiting steps via kinetic isotope effects.
Q. How does the 2-bromophenyl substituent influence biological activity compared to other aryl groups?
- Methodological Answer : The bromine atom enhances lipophilicity and potential halogen bonding with biological targets. Comparative studies with fluorophenyl or chlorophenyl analogs (e.g., IC₅₀ assays against enzymes like kinases) can quantify substituent effects. Molecular docking simulations predict binding interactions, leveraging the bromine’s van der Waals radius and electronegativity .
Data Contradiction Analysis
Q. Why do reported yields for similar pyrrolidine syntheses vary across studies?
- Methodological Answer : Discrepancies arise from differences in:
- Substrate purity : Impurities in aryl precursors (e.g., 2-bromophenylacetylene) reduce cyclization efficiency.
- Catalyst loading : Palladium vs. copper catalysts in coupling steps alter turnover rates.
- Workup protocols : Incomplete extraction or drying (e.g., Na₂SO₄ vs. MgSO₄) affects isolated yields .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) or SPR (surface plasmon resonance) for binding affinity measurements. For proteases, FRET substrates with quencher-fluorophore pairs enable real-time activity monitoring. Dose-response curves (0.1–100 μM) determine IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
